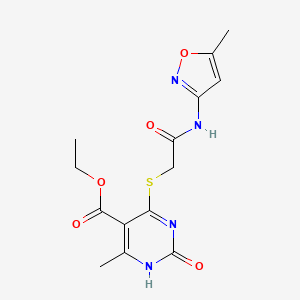

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 946354-60-5) is a pyrimidine derivative characterized by a thioether-linked 2-oxoethyl group substituted with a 5-methylisoxazole moiety. Its molecular formula is C₁₈H₁₈N₄O₄S₂, with a molecular weight of 418.5 g/mol . The compound’s structure combines a pyrimidine core with heterocyclic and sulfur-containing substituents, which are critical for its physicochemical and bioactive properties.

Properties

Molecular Formula |

C14H16N4O5S |

|---|---|

Molecular Weight |

352.37 g/mol |

IUPAC Name |

ethyl 6-methyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H16N4O5S/c1-4-22-13(20)11-8(3)15-14(21)17-12(11)24-6-10(19)16-9-5-7(2)23-18-9/h5H,4,6H2,1-3H3,(H,15,17,21)(H,16,18,19) |

InChI Key |

LLUWGPCWRJTBRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NOC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amidoxime.

Carbamoylation and Sulfanylation: The carbamoyl group can be introduced through a reaction with an isocyanate, followed by sulfanylation using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and sulfanyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research indicates that similar dihydropyrimidine derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . For example, compounds with structural similarities have shown effectiveness against breast and colon cancer cell lines, suggesting potential for further development as anticancer agents.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease processes. Studies have identified related compounds that inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Pesticidal Properties

The compound's structural features may confer pesticidal properties, making it a candidate for agricultural applications. Research into related compounds has demonstrated effectiveness against various pests and pathogens affecting crops . This could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Summary of Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- The isoxazole group in the target compound provides a nitrogen-oxygen heterocycle, enhancing hydrogen-bonding capacity compared to sulfur-containing thienyl () or thiazole () groups .

- The thioether linkage in the target compound may improve metabolic stability compared to ester or ether linkages in analogs .

Physicochemical Properties

Crystal Structure and Solubility :

- The target compound’s thioether and isoxazole substituents likely influence its crystal packing. For example, Ethyl 7-methyl-3-oxo-5-phenyl-... () exhibits a puckered pyrimidine ring with a dihedral angle of 80.94° between fused rings, reducing solubility compared to planar structures .

- The absence of bulky aromatic groups (e.g., phenyl in ) in the target compound may enhance aqueous solubility .

Thermal Stability :

Key Observations :

Biological Activity

Ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

The compound has a molecular formula of and a molecular weight of 618.7 g/mol. It features a complex structure that includes a dihydropyrimidine core, which is known for its diverse biological activities.

Cytotoxicity

Research indicates that derivatives of compounds similar to ethyl 6-methyl-4-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine have exhibited notable cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Related Compounds

The mechanisms underlying the cytotoxic effects of these compounds often involve the induction of apoptosis and cell cycle arrest. The presence of the isoxazole moiety is believed to enhance interaction with biological targets, leading to increased lipophilicity and improved cellular uptake. This structural characteristic may facilitate the compound's ability to disrupt critical cellular processes in cancer cells .

Case Studies

Several studies have explored the biological activity of similar compounds. For example:

- Study on Thiadiazole Derivatives : Compounds containing thiadiazole rings were evaluated for their anticancer properties. The study found that modifications in the structure significantly influenced their cytotoxicity against cancer cell lines .

- Isoxazole-Based Compounds : Research highlighted the synthesis and evaluation of isoxazole derivatives, demonstrating their effectiveness against various cancer types due to their ability to inhibit key metabolic pathways involved in tumor growth .

Q & A

Q. What synthetic strategies are commonly employed to synthesize this compound and its analogs?

The compound is typically synthesized via multi-step protocols involving cyclization and condensation reactions. For example:

- Biginelli reaction : A one-pot condensation of aldehydes, ethyl acetoacetate, and thioureas under reflux conditions forms pyrimidine intermediates. Subsequent cyclization with reagents like 3-amino-5-methylisoxazole yields the target compound .

- Cyclization with formic acid derivatives : Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using CO surrogates can construct the dihydropyrimidine core .

- Key reagents : Sodium acetate in acetic acid/acetic anhydride mixtures is often used to promote cyclization, followed by recrystallization (e.g., ethyl acetate/ethanol) for purification .

Q. How is the structural integrity of this compound validated post-synthesis?

- X-ray crystallography : Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and hydrogen-bonding patterns. For example, deviations from planarity in the pyrimidine ring (e.g., boat conformation) and dihedral angles between fused rings are quantified .

- Spectroscopic techniques :

- NMR : Assignments of methyl, carbonyl, and thioether protons distinguish substituents.

- FT-IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (e.g., 2-oxo, carboxylate) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the cyclization step?

- Solvent systems : Glacial acetic acid with acetic anhydride enhances electrophilicity of intermediates, improving cyclization efficiency .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or Lewis acids (e.g., ZnCl₂) may accelerate ring closure .

- Reaction monitoring : TLC or HPLC tracks intermediate consumption. Prolonged reflux (8–10 hours) ensures completion but risks decomposition; kinetic studies balance time and yield .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Systematic substituent variation : Modifying the 5-methylisoxazolyl group or thioether linker alters bioactivity. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .

- Benzylidene substituents at specific positions influence binding to kinases or enzymes .

- In vitro assays :

- Kinase inhibition : IC₅₀ values against cancer-related kinases (e.g., EGFR, VEGFR) .

- Antimicrobial testing : MIC values in bacterial/fungal models .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guiding rational design .

Q. How can discrepancies in spectroscopic or crystallographic data be resolved?

- Crystallographic refinement : Hydrogen atoms are placed using riding models, and thermal parameters (Uiso) are adjusted to match electron density maps. For example, bifurcated C–H···O hydrogen bonds in crystal packing may require iterative refinement .

- Dynamic NMR experiments : Variable-temperature NMR resolves conformational exchange broadening in solution .

- Cross-validation : Correlate XRD data with DFT-optimized geometries (e.g., Gaussian 09) to validate bond lengths and angles .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting bioactivity data across analogs?

- Dose-response curves : Replicate assays at multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .

- Cellular context : Compare activity in different cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

- Metabolic stability assays : Liver microsome studies (e.g., human/rat) assess whether rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What strategies mitigate low solubility during in vitro testing?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl → methyl carboxylate) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.